
n-(2-Nitronaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Nitronaphthalen-1-yl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(2-Nitronaphthalen-1-yl)acetamide is not fully understood. However, studies suggest that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation. By inhibiting the activity of COX-2, this compound may reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the effects of this compound on humans are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-Nitronaphthalen-1-yl)acetamide is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation is that its solubility in water is low, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(2-Nitronaphthalen-1-yl)acetamide. One direction is to further investigate its anti-inflammatory and analgesic properties in humans. Another direction is to study its potential use as an anti-cancer agent in vivo. Additionally, further studies could explore its potential use in the synthesis of organic semiconductors and as a sensitizer in dye-sensitized solar cells.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
N-(2-Nitronaphthalen-1-yl)acetamide can be synthesized using different methods. One of the methods involves the reaction of 2-nitronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-nitronaphthalene with acetyl chloride in the presence of a base such as pyridine. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
N-(2-Nitronaphthalen-1-yl)acetamide has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent. In the field of materials science, this compound has been studied for its potential use in the synthesis of organic semiconductors and as a sensitizer in dye-sensitized solar cells.
Propiedades
Número CAS |
2437-30-1 |
|---|---|
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
N-(2-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-12-10-5-3-2-4-9(10)6-7-11(12)14(16)17/h2-7H,1H3,(H,13,15) |
Clave InChI |
ZHEFRQHOFYZVOT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Otros números CAS |
2437-30-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)
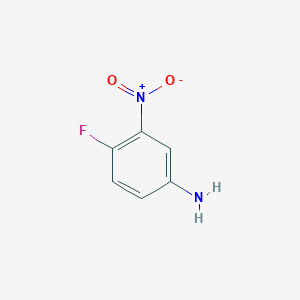
![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)
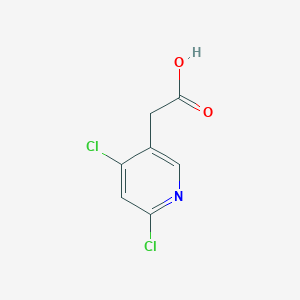
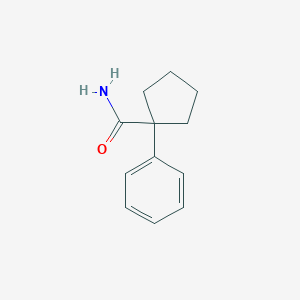
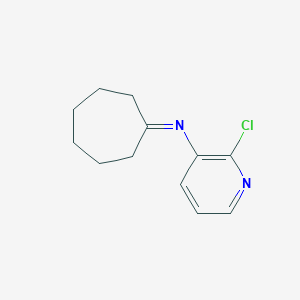
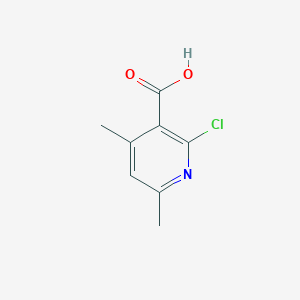

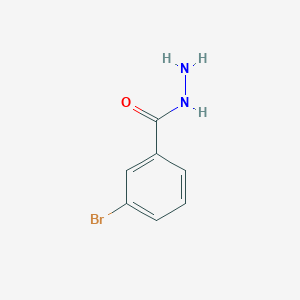

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)

